2-Isopropyl-5-methyl-2-hexenal

Catalog No.
S1895090
CAS No.
35158-25-9
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Isopropyl-5-methyl-2-hexenal

CAS Number

35158-25-9

Product Name

2-Isopropyl-5-methyl-2-hexenal

IUPAC Name

(Z)-5-methyl-2-propan-2-ylhex-2-enal

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-8(2)5-6-10(7-11)9(3)4/h6-9H,5H2,1-4H3/b10-6+

InChI Key

IOLQAHFPDADCHJ-UXBLZVDNSA-N

SMILES

CC(C)CC=C(C=O)C(C)C

Solubility

Insoluble in water
soluble (in ethanol)

Canonical SMILES

CC(C)CC=C(C=O)C(C)C

Isomeric SMILES

CC(C)C/C=C(\C=O)/C(C)C
  • Occurrence and Formation: Research has identified 2-Isopropyl-5-methyl-2-hexenal as a volatile aroma constituent in various food products including malted barley [] and roasted coffee beans. Studies suggest it can be formed through the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during cooking.

2-Isopropyl-5-methyl-2-hexenal is an organic compound classified as a medium-chain aldehyde, characterized by its molecular formula C10H18OC_{10}H_{18}O and a molecular weight of approximately 154.25 g/mol. This compound features a double bond between the second and third carbon atoms in its chain, making it an α,β-unsaturated aldehyde. It is known for its distinctive fragrance and has been studied for its potential applications in the fragrance industry and as a flavoring agent.

2-isopropyl-5-methyl-2-hexenal is classified as a skin irritant []. Although specific data on its toxicity is lacking, standard safety protocols for handling aldehydes should be followed when working with this compound [].

Typical of aldehydes, including:

  • Self-condensation: Under basic conditions, it can undergo self-condensation to yield hydroxy derivatives, such as threo- and erythro-2-isopropyl-5-methyl-3-hydroxyhexanal .
  • Reduction: The compound can be reduced to its corresponding alcohol, 2-isopropyl-5-methylhexan-1,3-diol, using reducing agents like sodium borohydride .
  • Hydrogenation: It can be hydrogenated over catalysts like palladium to produce 2-isopropyl-5-methylhexanal .
  • Oxidation: The saturated aldehyde can be oxidized to yield carboxylic acids and their esters .

Research indicates that 2-isopropyl-5-methyl-2-hexenal exhibits skin sensitization properties but is not considered genotoxic. In toxicity assessments, it has shown low potential for reproductive toxicity and local respiratory toxicity based on exposure levels below the Threshold of Toxicological Concern . The compound has been evaluated for its allergenic potential, with studies indicating that it may act as a skin sensitizer under certain conditions .

Synthesis of 2-isopropyl-5-methyl-2-hexenal can be achieved through several methods:

  • Aldol Condensation: Starting from isovaleraldehyde, base-catalyzed self-condensation leads to the formation of the desired aldehyde along with other hydroxy derivatives .
  • Hydroformylation: This method involves the reaction of olefins with carbon monoxide and hydrogen in the presence of a catalyst to produce aldehydes, including 2-isopropyl-5-methyl-2-hexenal.
  • Direct Synthesis from Precursors: The compound can also be synthesized through multi-step reactions involving various intermediates derived from simpler aldehydes or alcohols.

2-Isopropyl-5-methyl-2-hexenal finds applications primarily in:

  • Fragrance Industry: Its pleasant odor makes it suitable for use in perfumes and scented products.
  • Flavoring Agents: It is used in food products to impart specific flavors.
  • Chemical Intermediates: The compound serves as an intermediate in the synthesis of other chemical compounds.

Several compounds share structural similarities with 2-isopropyl-5-methyl-2-hexenal. Here are some notable examples:

Compound NameCAS NumberKey Features
2-Methyl-2-pentenal623-36-9An α,β-unsaturated aldehyde with similar reactivity.
Hexen-2-al6728-26-3Another unsaturated aldehyde used in flavoring and fragrance.
3,7-Dimethyl-2-methylenocta-6-enal22418-66-2Exhibits similar biological activity and reactivity patterns.

Uniqueness of 2-Isopropyl-5-Methyl-2-Hexenal

What sets 2-isopropyl-5-methyl-2-hexenal apart from these similar compounds is its specific structural configuration that influences its sensory properties and biological interactions. Its unique combination of fragrance characteristics and moderate reactivity makes it particularly valuable in perfumery and flavoring applications.

Physical Description

Pale yellow liquid; powerful woody, herbaceous aroma

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Exact Mass

154.135765193 g/mol

Monoisotopic Mass

154.135765193 g/mol

Heavy Atom Count

11

Density

0.840-0.846

UNII

4D11GWS2D2

GHS Hazard Statements

Aggregated GHS information provided by 1447 companies from 9 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 1447 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 1446 of 1447 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

35158-25-9

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Hexenal, 5-methyl-2-(1-methylethyl)-: ACTIVE

Dates

Modify: 2023-08-16

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